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dCREB-A protein

bZIP transcription factor leucine zipper dimerization protein structure-function

dCREB-A (Cyclic-AMP response element binding protein A, also designated CrebA, BBF-2, or CG7450) is a Drosophila melanogaster basic-region leucine-zipper (bZIP) transcription factor encoded by a single 516-amino-acid polypeptide (~56.3 kDa). Unlike the alternative-splicing CREB family member dCREB2—which generates at least nine functionally antagonistic isoforms—dCREB-A is produced as a single protein isoform that functions as a dedicated transcriptional activator.

Molecular Formula C10H15NO
Molecular Weight 0
CAS No. 148412-93-5
Cat. No. B1174713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamedCREB-A protein
CAS148412-93-5
SynonymsdCREB-A protein
Molecular FormulaC10H15NO
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

dCREB-A Protein (CAS 148412-93-5): Baseline Identity and Functional Classification for Procurement Decisions


dCREB-A (Cyclic-AMP response element binding protein A, also designated CrebA, BBF-2, or CG7450) is a Drosophila melanogaster basic-region leucine-zipper (bZIP) transcription factor encoded by a single 516-amino-acid polypeptide (~56.3 kDa) [1][2]. Unlike the alternative-splicing CREB family member dCREB2—which generates at least nine functionally antagonistic isoforms—dCREB-A is produced as a single protein isoform that functions as a dedicated transcriptional activator [3]. The protein binds cAMP response element (CRE) consensus sequences and directly activates transcription in cell culture [1]. Its closest human orthologs are CREB3L1 (OASIS) and CREB3L2 (BBF2H7), both implicated in osteogenesis imperfecta and cartilage matrix secretion, respectively [2][4].

Why Generic CREB Protein Substitution Fails for dCREB-A (CAS 148412-93-5) in Functional Studies and Reagent Procurement


The Drosophila CREB family comprises two genetically distinct loci—dCREB-A (CrebA) and dCREB2 (CrebB)—that are not functionally interchangeable. dCREB-A null mutations cause obligate late embryonic lethality with complete penetrance, demonstrating an absolute, nonredundant developmental requirement [1][2]. In contrast, dCREB2 loss-of-function alleles are viable, with phenotypes limited to memory impairment, drug tolerance, and circadian defects [2][3]. At the molecular level, dCREB-A uniquely possesses six hydrophobic residue iterations in its leucine zipper domain—versus the four or five iterations found in dCREB2 and most other bZIP family members—which alters dimerization specificity and partner selection [1][4]. Furthermore, dCREB-A serves as a dedicated master regulator of the entire secretory pathway (≥34 secretory pathway component genes), a function not shared by dCREB2 [5]. These structural, genetic, and functional divergences mean that substituting dCREB-A with dCREB2, mammalian CREB1, or generic CRE-containing reporters will yield fundamentally different—and potentially misleading—experimental outcomes.

dCREB-A Protein (CAS 148412-93-5): Quantitative Head-to-Head and Cross-Study Evidence of Differential Performance


Leucine Zipper Architecture: Six Hydrophobic Repeats in dCREB-A Versus Four-to-Five in All Other bZIP Family Members

dCREB-A contains six hydrophobic residue iterations in its leucine zipper dimerization domain. Every other bZIP protein characterized in the original study—including the Drosophila CREB2 proteins and AP-1 factors—contains only four or five such iterations [1]. This structural divergence directly alters dimerization partner selectivity, because the additional repeat extends the coiled-coil interface by approximately one full helical turn [1][2].

bZIP transcription factor leucine zipper dimerization protein structure-function

Developmental Lethality: Complete Penetrance of dCREB-A Null Mutations Versus Viable dCREB2 Null Alleles

Null mutations of the dCREB-A gene result in animals that no longer express dCREB-A protein and die late in embryogenesis before or at hatching, with 100% penetrance [1][2]. This absolute embryonic requirement contrasts sharply with dCREB2 (CrebB-17A), where null or loss-of-function alleles are viable into adulthood—although with measurable memory defects, circadian rhythm disruption, and drug tolerance phenotypes [2][3]. In dCREB-A mutant larvae that survive to the late embryonic stage, the epidermis produces only lateral cuticular structures around the entire circumference of each segment, with complete loss of both dorsal and ventral patterning [2].

embryonic lethality genetic null mutant nonredundant gene function

Secretory Pathway Master Regulation: dCREB-A Directly Controls ≥34 Secretory Pathway Component Genes—A Function Absent from dCREB2

dCREB-A is both necessary and sufficient for high-level expression of at least 34 secretory pathway component genes (SPCGs) in the Drosophila embryonic salivary gland, with CrebA directly binding to conserved CRE consensus sites within 2 kb of the translational start site of each target gene [1][2]. Microarray profiling revealed that of 383 genes whose expression requires CrebA, over 50% encode identifiable secretory pathway components—including the signal recognition particle, Sec61 translocon, COP-I and COP-II vesicle coat proteins, and ER-resident chaperones [1]. This secretory pathway regulatory function is not shared by dCREB2, which instead regulates a distinct set of neuronal targets including the slo BK channel gene and circadian clock genes [3][4].

secretory pathway regulation salivary gland biology ER-Golgi trafficking

Single Activator Isoform Architecture: dCREB-A Encodes One Polypeptide Versus ≥9 Functionally Antagonistic dCREB2 Isoforms

The dCREB-A (CrebA) gene produces a single 516-amino-acid polypeptide from two transcripts that encode identical protein products [1]. In contrast, the dCREB2 (CrebB) gene generates no fewer than nine distinct isoforms through alternative splicing, including both PKA-dependent transcriptional activators (e.g., dCREB2-a) and dedicated transcriptional repressors (e.g., dCREB2-b) that directly antagonize activator function [2][3]. This isoform complexity introduces significant experimental confounds: the net transcriptional output from dCREB2 depends on the ratio of activator to repressor isoforms, which varies by tissue, developmental stage, and physiological state [2][4]. dCREB-A, by contrast, functions as a dedicated, unambiguous transcriptional activator with no endogenous repressor isoform [1][3].

transcription factor isoform complexity CREB signaling experimental reproducibility

DNA-Binding Domain Phylogeny: dCREB-A Is Closer to Mammalian CREB Than to Drosophila AP-1—A Divergence Not Shared by dCREB2

Sequence analysis of the dCREB-A DNA-binding domain reveals significantly closer homology to mammalian CREB than to the Drosophila AP-1 factors (Jun/Fos), both in primary sequence identity and in the specificity of cAMP response element (CRE) binding versus TPA response element (TRE) recognition [1]. The Drosophila bZIP protein classification table confirms that CrebA (CG7450) clusters separately from CrebB-17A (dCREB2/CG6103): CrebA shares 76% identity in the basic region and 37% in the zipper with its mammalian ortholog Oasis (CREB3L1), while CrebB-17A shares 92% basic-region identity with mammalian CREM [2]. This evolutionary divergence means that dCREB-A and dCREB2 recognize overlapping but distinct DNA sequence preferences and recruit different transcriptional co-regulators [1][2].

DNA-binding domain evolution CRE vs. TRE specificity transcription factor phylogeny

HCF-Binding Motif Conservation: dCREB-A Shares a (D/E)HXY(S/A) Tetrapeptide Motif with Mammalian LZIP and Viral VP16—Absent from dCREB2

dCREB-A (also known as BBF-2) contains a conserved tetrapeptide motif, (D/E)HXY(S/A), that mediates direct binding to the host cell factor HCF-1 (also known as HCFC1) [1]. This motif is shared with mammalian Luman/LZIP (CREB3) and the herpes simplex virus transactivator VP16, but is absent from dCREB2 and other Drosophila CREB/ATF proteins [1][2]. Mutagenesis of the corresponding residues in dCREB-A (E64, H65, Y67) abolishes HCF binding; reciprocally, the P134S mutation in human HCF that prevents VP16 binding also eliminates binding to Luman and dCREB-A [1]. This interaction has been conserved throughout metazoan evolution and represents a functionally distinct co-regulator recruitment mechanism unique to dCREB-A among Drosophila CREB proteins [2].

HCF-1 cofactor interaction viral mimicry transcriptional co-regulator recruitment

Best Research and Industrial Application Scenarios for dCREB-A Protein (CAS 148412-93-5) Based on Verified Differential Evidence


Secretory Pathway Biology and ER Stress Research: dCREB-A as a Master Regulator of the Canonical Secretory Machinery

dCREB-A is the only Drosophila transcription factor demonstrated to directly bind and activate the entire cohort of secretory pathway component genes (≥34 SPCGs), making it the definitive target for studying professional secretory cell differentiation, ER-Golgi trafficking, and the unfolded protein response in an in vivo model system [1]. CrebA null mutant salivary glands exhibit fewer and smaller secretory vesicles and dramatically reduced luminal content, providing a robust phenotypic readout for secretory pathway dysfunction [1][2]. Human CREB3L1 and CREB3L2—the direct orthologs—can functionally substitute for CrebA in Drosophila embryos, validating this system for translational secretory pathology research [1].

Embryonic Development and Dorsal/Ventral Patterning: dCREB-A Null Alleles as Genetic Tools for Developmental Signaling Studies

The complete penetrance of the dCREB-A null embryonic lethal phenotype provides a genetically clean, nonredundant system for interrogating DPP (TGF-β/BMP) and SPI (EGF) signaling cascades. dCREB-A functions near the terminus of both pathways to translate extracellular morphogen gradients into patterned gene expression in the larval epidermis [1]. The lateralized cuticle phenotype—where dCREB-A mutant larvae produce only lateral structures with complete loss of dorsal and ventral identities—offers a quantifiable and highly specific readout for genetic epistasis experiments that cannot be replicated with dCREB2 mutants, which show no cuticle patterning defects [1][2].

Long-Term Memory Consolidation: dCREB-A as a Cell-Type-Specific Activator in Identified Memory Circuit Neurons

CREBA (dCREB-A) functions as a dedicated transcriptional activator in two identified dorsal-anterior-lateral (DAL) neurons where it bidirectionally modulates LTM formation, with crebA transcription induced specifically by spaced training (10×S) but not by single or three-spaced training sessions [1]. This temporally restricted, cell-type-specific induction pattern contrasts with the broader, isoform-dependent roles of CREBB/dCREB2, which operates through a balance of activator and repressor isoforms across multiple neuronal populations [1][2]. The availability of validated anti-CREBA antibodies for immunohistochemistry and ChIP-seq, combined with crebA-Gal4 driver lines, enables precise spatial and temporal manipulation of memory consolidation at single-neuron resolution [1].

HCF-1 Co-Regulator Interaction Studies: dCREB-A as a Conserved Metazoan Model for VP16-Like Transcriptional Activation

The conserved (D/E)HXY(S/A) HCF-binding motif in dCREB-A provides a genetically tractable Drosophila model for studying the HCF-1 co-regulator complex that is exploited by herpesvirus VP16 during lytic infection [1]. Site-directed mutagenesis of E64, H65, or Y67 in dCREB-A abolishes HCF binding, enabling structure-function studies that are directly translatable to mammalian Luman/CREB3 and viral VP16 [1]. Because this motif is absent from dCREB2, only dCREB-A-based reagents are suitable for investigating the evolutionary conservation and mechanistic basis of HCF-dependent transcriptional co-regulation in an invertebrate model system [1][2].

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